2-Azaadamantane-N-oxyl

Catalog No.
S887022
CAS No.
57625-08-8
M.F
C9H14NO
M. Wt
152.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaadamantane-N-oxyl

CAS Number

57625-08-8

Product Name

2-Azaadamantane-N-oxyl

Molecular Formula

C9H14NO

Molecular Weight

152.21 g/mol

InChI

InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2

InChI Key

BCJCJALHNXSXKE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)N3[O]

The exact mass of the compound 2-Azaadamantane-N-oxyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Azaadamantane-N-oxyl (AZADO, CAS 57625-08-8) is a highly stable, structurally rigid bicyclic nitroxyl radical that serves as a premium organocatalyst for the selective oxidation of primary and secondary alcohols. Unlike traditional acyclic or monocyclic nitroxyls, AZADO leverages an azaadamantane framework that minimizes steric bulk around the active oxoammonium center while maintaining exceptional structural stability [1]. This unique architecture translates to vastly accelerated reaction kinetics, lower required catalyst loadings, and broad compatibility with environmentally benign terminal oxidants such as bleach, hypervalent iodine, and molecular oxygen [2]. For procurement teams and process chemists, AZADO represents a critical upgrade over legacy catalysts when scaling complex syntheses that demand high turnover numbers and mild reaction conditions without compromising chemoselectivity.

Research Fit

Catalyst type Stable bicyclic nitroxyl radical with reduced steric hindrance vs TEMPO
Key capability Mild, selective oxidation of primary and sterically hindered secondary alcohols
Extended utility Redox mediator in energy storage and electrosynthetic research

While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is the ubiquitous benchmark for alcohol oxidation, its generic substitution fails catastrophically when applied to sterically encumbered substrates. TEMPO relies on four alpha-methyl groups for radical stability, which severely shield the active site and block the approach of bulky secondary alcohols [1]. Consequently, using TEMPO for complex pharmaceutical intermediates results in stalled reactions, trace yields, or necessitates aggressive over-dosing and harsh co-oxidants that compromise chemoselectivity. AZADO inherently solves this by utilizing a rigid bicyclic skeleton that removes these blocking methyl groups, fully exposing the nitroxyl radical [2]. This fundamental structural difference makes AZADO non-interchangeable with TEMPO when process reproducibility, low catalyst loading, and high yields are required for sterically demanding molecular targets.

Substitution Risk

Attribute
AZADO
TEMPO
Steric profile
Less hindered azaadamantane core; accesses congested alcohols
Four α-methyl groups severely restrict substrate scope
Kinetic profile
Higher intrinsic activity; reported order-of-magnitude rate differences
Slower kinetics, especially with hindered substrates
Process context
Achieves rapid conversion; time-to-completion differences up to 6x reported
Longer oxidation times may limit throughput in specific transformations

Superior Catalytic Activity in Standard Oxidation Protocols

In comparative evaluations using standard bulk oxidants (such as NaOCl or PhI(OAc)2), AZADO demonstrates a catalytic activity that is more than 20-fold higher than that of the industry-standard TEMPO[1]. This massive kinetic advantage is directly attributed to the unhindered nature of the azaadamantane active site, which allows rapid formation and reaction of the oxoammonium intermediate.

Evidence DimensionRelative Catalytic Activity
Target Compound Data>20-fold higher catalytic activity
Comparator Or BaselineTEMPO (Baseline activity)
Quantified Difference>20x increase in catalytic efficiency
ConditionsAlcohol oxidation using Anelli's (NaOCl) or Margarita's (PhI(OAc)2) conditions

Allows process chemists to drastically reduce catalyst loading (often to 1 mol% or less) while maintaining rapid reaction times, lowering overall API manufacturing costs.

Aerobic oxidation rate
Head-to-head
20-fold higher rate constant (k) relative to TEMPO
Supports lower catalyst loading and shorter cycle times
Homogeneous oxidation of l-menthol; reported kinetic context

Yield Discrepancy in Sterically Hindered Secondary Alcohols

The most critical procurement differentiator for AZADO is its ability to process bulky substrates where legacy catalysts fail. When oxidizing highly hindered secondary alcohols—such as the precursor to Shi's catalyst on a 20-gram scale—AZADO achieves a 90% yield at just 1 mol% loading. Under identical conditions, TEMPO exhibits poor reactivity, often yielding only trace amounts of the desired ketone [1].

Evidence DimensionProduct Yield for Hindered Alcohols
Target Compound Data90% yield at 1 mol% loading
Comparator Or BaselineTEMPO (Trace/poor yield at identical loading)
Quantified Difference~90% absolute yield improvement for bulky substrates
Conditions20g scale oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose

Prevents costly bottlenecking in multi-step syntheses by ensuring reliable, high-yield conversions of valuable late-stage intermediates without requiring massive catalyst overdosing.

Cellulose oxidation time
Head-to-head
6x faster completion (<20 min vs 120 min for TEMPO)
Supports higher throughput in biopolymer modification
Aqueous NaBr/NaClO, pH 10, wood cellulose; reported process context

Compatibility with Green Aerobic Oxidation Workflows

Transitioning from stoichiometric toxic oxidants to ambient air is a major industrial goal. In transition-metal-free aerobic oxidation systems using an air balloon and NOx cocatalysts at room temperature, AZADO proved to be the most effective catalyst, achieving high yields of ketones from secondary alcohols. In stark contrast, none of the TEMPO derivatives tested showed good reactivity under these mild aerobic conditions [1].

Evidence DimensionAerobic Oxidation Reactivity
Target Compound DataHigh yield under ambient air
Comparator Or BaselineTEMPO derivatives (No meaningful reactivity)
Quantified DifferenceFunctional viability vs. complete failure in air-mediated systems
ConditionsRoom temperature, ambient air oxidant, NaNO2/HNO3 cocatalysts in acetic acid or acetonitrile

Enables the transition from hazardous stoichiometric oxidants to green, air-based continuous flow or large-scale batch processes, significantly reducing waste disposal and reagent costs.

Electrocatalytic rate
Cross-study
60-fold faster oxidation than 4-acetamido-TEMPO (ACT)
Demonstrates activity beyond redox potential alone; steric factors relevant
Electrocatalytic alcohol oxidation, pH 8.3; reported mediator context
Hindered alcohol scope
Class-level
Enables oxidation of sterically demanding secondary alcohols that TEMPO cannot process
Expands substrate scope for complex molecule synthesis
Review-based inference; direct comparisons reported for multiple substrates
Reaction profile
Head-to-head
High initial rate with slowdown near 90% conversion; 5-F-AZADO reaches full conversion
Profile suits telescoped processes where high initial rate is critical
NOx-assisted aerobic oxidation; derivative comparison for process selection

Late-Stage Oxidation of Complex Pharmaceutical Intermediates

AZADO is the catalyst of choice when synthesizing structurally complex APIs containing sterically encumbered secondary alcohols. Because TEMPO fails or requires unacceptably harsh conditions for these substrates, AZADO's unhindered active site ensures high-yielding, chemoselective conversions at low mol% loadings, preserving sensitive functional groups [1].

Green Chemistry and Aerobic Industrial Oxidations

For facilities transitioning away from toxic stoichiometric oxidants (like bleach or heavy metals), AZADO integrates seamlessly into aerobic oxidation workflows. Its superior reactivity with ambient air and NOx cocatalysts allows for scalable, environmentally benign oxidation processes that lower hazardous waste management costs[2].

Synthesis of High-Value Chiral Catalysts and Carbohydrates

The production of specialized reagents, such as Shi's catalyst precursors from protected fructopyranose, requires highly efficient oxidation of bulky carbohydrate derivatives. AZADO has been proven to achieve >90% yields on multi-gram scales for these exact transformations, making it a critical procurement item for fine chemical manufacturers producing chiral auxiliaries [3].

Application Fit

Application
Selection Property
Validation Focus
Hindered pharmaceutical intermediate synthesis
Steric profile enabling congested alcohol oxidation
Substrate scope with sterically demanding secondary alcohols
Cellulose oxidation for advanced materials
Faster reaction kinetics vs TEMPO
Process throughput and oxidation time under aqueous conditions
Electrochemical mediator and battery research
High electrocatalytic activity and favorable redox potential
Rate comparison with ACT and mediator stability in electrosynthesis
Hindered alcohol oxidation in total synthesis
Reliable performance in densely functionalized settings
Late-stage oxidation steps where TEMPO is unreactive

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

152.107539070 Da

Monoisotopic Mass

152.107539070 Da

Heavy Atom Count

11

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

(2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl

Explore Compound Types